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Introduction

Cold Atmospheric Plasma (CAP) is a promising technology in the field of plasma medicine,
particularly in oncology.[1][2] CAP is a partially ionized gas generated at atmospheric pressure
and room temperature, containing a cocktail of reactive oxygen and nitrogen species (RONS),
charged particles, and UV radiation.[1][3] The composition and effects of CAP can be tuned by
altering the feed gas. Heliox, a mixture of helium and oxygen, is frequently used to generate
CAP for biomedical applications. Helium, being an inert gas with a low breakdown voltage,
facilitates stable plasma generation, while the addition of oxygen significantly increases the
production of therapeutic reactive oxygen species (ROS).[4] This application note provides an
overview of the use of Heliox-based CAP in cancer cell studies, including quantitative data
summaries, detailed experimental protocols, and insights into the underlying signaling
pathways.

Principle of Action

The primary mechanism of Heliox-CAP's anticancer effect is the generation of a high
concentration of RONS.[5] These reactive species induce oxidative stress in cancer cells,
leading to a cascade of cellular responses. Cancer cells, due to their higher metabolic rate,
already have a higher basal level of intracellular ROS compared to normal cells.[1] The
exogenous RONS delivered by Heliox-CAP overwhelm the antioxidant capacity of cancer cells,
leading to selective cell death while minimally affecting normal cells.[1][5] This selective action
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IS a significant advantage of CAP therapy. The RONS generated by Heliox-CAP include
species like hydroxyl radicals (*OH), superoxide anions (O2¢-), hydrogen peroxide (H202),
and singlet oxygen (102), which can damage cellular components such as DNA, proteins, and
lipids, ultimately triggering programmed cell death (apoptosis).[1][5]

Applications in Cancer Cell Studies

Heliox-based CAP has been investigated for its efficacy against a wide range of cancer cell
lines in vitro and in preclinical animal models.[6] Studies have demonstrated its potential in
treating various cancers, including breast cancer, lung cancer, melanoma, and glioblastoma.[3]
[4] The applications extend from inducing direct cytotoxicity to overcoming drug resistance in
cancer cells.[5] Researchers utilize Heliox-CAP to study fundamental cellular processes like
apoptosis, cell cycle arrest, and the intricate signaling pathways that govern cancer cell fate in
response to oxidative stress.

Quantitative Data Summary

The efficacy of Heliox-CAP treatment is dependent on various parameters. The following table
summarizes representative quantitative data from studies on different cancer cell lines.
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Experimental Protocols

Detailed and standardized protocols are crucial for reproducible results in CAP research. Below
are step-by-step protocols for key experiments in the study of Heliox-CAP effects on cancer
cells.

Protocol 1: Heliox-CAP Treatment of Cancer Cells

This protocol describes the direct treatment of adherent cancer cells cultured in a petri dish.
Materials:

o Cold Atmospheric Plasma jet device
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Helium and Oxygen gas cylinders with flow controllers

Cancer cell line of interest cultured in petri dishes

Complete cell culture medium

Phosphate Buffered Saline (PBS)

Procedure:

Seed cancer cells in a 35 mm petri dish and culture until they reach 70-80% confluency.

Set up the CAP device. Connect the Helium and Oxygen gas cylinders to the device and set
the desired flow rates (e.g., Helium at 2 L/min with 1% Oxygen).

Set the operating voltage and frequency of the plasma jet (e.g., 7 kV, 60 Hz).[1]
Aspirate the culture medium from the petri dish.

Wash the cells gently with 1 mL of sterile PBS.

Aspirate the PBS, leaving a thin film of liquid covering the cells.

Position the plasma jet nozzle perpendicular to the cell monolayer at a fixed distance (e.g., 5
mm).

Ignite the plasma and treat the cells for the desired duration (e.g., 120 seconds).
Immediately after treatment, add pre-warmed complete culture medium to the cells.

Incubate the cells at 37°C in a 5% CO2 incubator for the desired post-treatment period (e.g.,
24, 48, or 72 hours) before downstream analysis.

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability.[8][9]

Materials:
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» Heliox-CAP treated and control cells in a 96-well plate

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)[10]

e DMSO (Dimethyl sulfoxide) or other suitable solvent[9]
e Microplate reader
Procedure:

» After the desired post-treatment incubation period, carefully remove the culture medium from
each well.[10]

e Add 100 pL of fresh serum-free medium and 10 pL of MTT solution to each well.[10]

¢ Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to
purple formazan crystals.[10]

o Carefully remove the MTT solution.
e Add 100 pL of DMSO to each well to dissolve the formazan crystals.[9]

o Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
[10]

o Measure the absorbance at 570 nm using a microplate reader.[9]

o Calculate cell viability as a percentage of the untreated control.

Protocol 3: Apoptosis Detection using Annexin
VIPropidium lodide (Pl) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,
and necrotic cells.[11]

Materials:
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¢ Heliox-CAP treated and control cells

e Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide, and
Binding Buffer)[11]

e Flow cytometer

Procedure:

Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

e Wash the cells twice with cold PBS.[12]

e Resuspend the cells in 1X Binding Buffer at a concentration of 1x1076 cells/mL.[12]

o Transfer 100 pL of the cell suspension (1x1075 cells) to a flow cytometry tube.[12]

e Add 5 pL of Annexin V-FITC and 5 pL of PI to the cell suspension.[12]

» Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
e Add 400 pL of 1X Binding Buffer to each tube.[13]

e Analyze the cells by flow cytometry within one hour.[13]

Protocol 4: Intracellular ROS Detection using DCFH-DA

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces
upon oxidation by intracellular ROS.[14][15]

Materials:

Heliox-CAP treated and control cells

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution

Serum-free cell culture medium

Flow cytometer or fluorescence microscope
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Procedure:

After Heliox-CAP treatment, incubate the cells for a short period (e.g., 30 minutes).
e Remove the culture medium and wash the cells with PBS.

e Load the cells with 10 uM DCFH-DA in serum-free medium and incubate for 30 minutes at
37°C in the dark.[14]

e Wash the cells twice with PBS to remove excess dye.

o Immediately analyze the fluorescence intensity of the cells using a flow cytometer or
visualize under a fluorescence microscope.[15] An increase in fluorescence indicates an
increase in intracellular ROS levels.[15]

Signaling Pathways and Experimental Workflows

Heliox-CAP treatment initiates a complex network of intracellular signaling pathways, primarily
triggered by the influx of RONS. These pathways ultimately determine the fate of the cancer
cell.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of
Heliox-CAP on cancer cells.
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Caption: Experimental workflow for Heliox-CAP cancer cell studies.
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Key Signhaling Pathway: ROS-Induced Apoptosis

The diagram below illustrates a simplified signaling cascade initiated by Heliox-CAP-induced
ROS, leading to apoptosis.
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Caption: ROS-induced apoptotic signaling pathway.
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Conclusion

Heliox-based cold atmospheric plasma is a versatile and potent tool in cancer cell research. Its
ability to selectively induce apoptosis in cancer cells through the generation of reactive species
makes it a valuable modality for both fundamental studies and potential therapeutic
applications. The protocols and data presented in this application note provide a framework for
researchers to design and execute experiments to explore the full potential of Heliox-CAP in
oncology. Further research is warranted to optimize treatment parameters for different cancer
types and to elucidate the complex molecular mechanisms underlying its anticancer effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cold atmospheric helium plasma causes synergistic enhancement in cell death with
hyperthermia and an additive enhancement with radiation - PMC [pmc.ncbi.nlm.nih.gov]

o 2. Treat cancer with cold plasma? Purdue aerospace engineer helps bring first clinical trial -
Purdue University News [purdue.edu]

e 3. Open-Air Cold Plasma Device Leads to Selective Tumor Cell Cytotoxicity [mdpi.com]

e 4. Helium and argon cold plasma effects on the 4T1 cancer cells and a triple negative mouse
model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

¢ 5. mdpi.com [mdpi.com]
¢ 6. researchgate.net [researchgate.net]

o 7. Apoptotic Impact of Heliox Cold Plasma on a Cervical Cell Line Using Gold Nanopatrticle-
Doped Graphene Oxide Nanosheets - PMC [pmc.nchbi.nlm.nih.gov]

o 8. researchgate.net [researchgate.net]
e 9. mdpi.com [mdpi.com]
e 10. cyrusbio.com.tw [cyrusbio.com.tw]

e 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific
- SG [thermofisher.com]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b1219071?utm_src=pdf-body
https://www.benchchem.com/product/b1219071?utm_src=pdf-body
https://www.benchchem.com/product/b1219071?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5600975/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5600975/
https://www.purdue.edu/newsroom/archive/releases/2019/Q3/treat-cancer-with-cold-plasma-purdue-aerospace-engineer-helps-bring-first-clinical-trial.html
https://www.purdue.edu/newsroom/archive/releases/2019/Q3/treat-cancer-with-cold-plasma-purdue-aerospace-engineer-helps-bring-first-clinical-trial.html
https://www.mdpi.com/2076-3417/11/9/4171
https://pmc.ncbi.nlm.nih.gov/articles/PMC11950318/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11950318/
https://www.mdpi.com/2227-9059/11/1/208
https://www.researchgate.net/publication/390242648_Helium_and_argon_cold_plasma_effects_on_the_4T1_cancer_cells_and_a_triple_negative_mouse_model_of_breast_cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC11892752/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11892752/
https://www.researchgate.net/figure/MTT-assay-A-0-hour-after-treatment-B-24-hour-after-treatment-and-C-48-hour-after_fig4_325179335
https://www.mdpi.com/2075-1729/15/12/1915
http://www.cyrusbio.com.tw/upload/PDF/Datasheet_MTT.pdf
https://www.thermofisher.com/sg/en/home/references/protocols/cell-and-tissue-analysis/protocols/annexin-v-staining-flow-cytometry.html
https://www.thermofisher.com/sg/en/home/references/protocols/cell-and-tissue-analysis/protocols/annexin-v-staining-flow-cytometry.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e 12. bosterbio.com [bosterbio.com]
e 13. Annexin V Staining Protocol [bdbiosciences.com]

e 14. Quantitation of the ROS production in plasma and radiation treatments of biotargets -
PMC [pmc.ncbi.nlm.nih.gov]

e 15. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Application of Heliox-Based Cold Atmospheric Plasma
in Cancer Cell Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1219071#application-of-heliox-in-cold-plasma-for-
cancer-cell-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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